molecular formula C18H18N4O4 B2844933 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946252-84-2

5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2844933
CAS No.: 946252-84-2
M. Wt: 354.366
InChI Key: YKLVHEBJGLKSSY-UHFFFAOYSA-N
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Description

5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyrido[2,3-d]pyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a pyrido[2,3-d]pyrimidine derivative. Key steps include:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Coupling Reaction: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate amine to form the desired amine derivative.

    Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the pyrido[2,3-d]pyrimidine core and the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of the benzo[d][1,3]dioxole and pyrido[2,3-d]pyrimidine structures, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-4-10-8-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-5-6-12-13(7-11)26-9-25-12/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLVHEBJGLKSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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